molecular formula C7H7IO B1666773 3-Iodobenzyl alcohol CAS No. 57455-06-8

3-Iodobenzyl alcohol

Cat. No. B1666773
CAS RN: 57455-06-8
M. Wt: 234.03 g/mol
InChI Key: QGCCNWSXJHGUNL-UHFFFAOYSA-N
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Patent
US08097238B2

Procedure details

Ethyl chloroformate (1.02 g, 11.1 mmol) in dry tetrahydrofuran (5 ml) was added slowly over 10 min to a stirred solution of 3-iodobenzoic acid (1.98 g, 7.98 mmol) and triethylamine (0.500 g, 11.6 mmol) in dry tetrahydrofuran at −8° (ice/salt/water bath). The yellow mixture soon became cloudy. It was shielded from light and stirred at −8° for 0.5 h, after which it was filtered to remove the triethylammonium chloride precipitate. The filtrate was added slowly to a suspension of sodium borohydride (0.795 g, 21.1 mmol) in water (30 ml) in a three necked flask, equipped with a thermometer, and connected to nitrogen, making sure that the temperature of the mixture is kept below 10° during the addition. Gas evolution (carbon dioxide) was observed. After the addition was completed, the mixture was stirred, shielded from light, at room temperature for 22 h under nitrogen. The resultant cloudy mixture was acidified with aqueous hydrochloric acid (10%) to pH˜1. The layers were separated, and the aqueous layer was extracted with ether (×3). The combined ether extract and tetrahydrofuran layer was washed with aqueous sodium hydroxide (×1, 10%) and then with water (×1). Drying with magnesium sulphate, and concentration gave 3-iodobenzyl alcohol (11) a pale yellow oil (1.02 g, 54%).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.795 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
54%

Identifiers

REACTION_CXSMILES
ClC(OCC)=O.[I:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11](O)=[O:12].C(N(CC)CC)C.[BH4-].[Na+].C(=O)=O.Cl>O1CCCC1.O>[I:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[CH2:11][OH:12] |f:3.4|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
1.98 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.795 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred at −8° for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after which it was filtered
CUSTOM
Type
CUSTOM
Details
to remove the triethylammonium chloride precipitate
CUSTOM
Type
CUSTOM
Details
equipped with a thermometer
ADDITION
Type
ADDITION
Details
is kept below 10° during the addition
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred
WAIT
Type
WAIT
Details
shielded from light, at room temperature for 22 h under nitrogen
Duration
22 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (×3)
EXTRACTION
Type
EXTRACTION
Details
The combined ether extract
WASH
Type
WASH
Details
tetrahydrofuran layer was washed with aqueous sodium hydroxide (×1, 10%)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying with magnesium sulphate, and concentration

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
IC=1C=C(CO)C=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.